molecular formula C5H7N3O B160893 2-Amino-4-hydroxy-6-methylpyrimidine CAS No. 3977-29-5

2-Amino-4-hydroxy-6-methylpyrimidine

Cat. No.: B160893
CAS No.: 3977-29-5
M. Wt: 125.13 g/mol
InChI Key: KWXIPEYKZKIAKR-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H7N3O. It is a derivative of pyrimidine, characterized by the presence of an amino group at position 2, a hydroxy group at position 4, and a methyl group at position 6. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-hydroxy-6-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with a suitable amine under basic conditions. The reaction typically occurs at elevated temperatures (80-90°C) and is monitored using thin-layer chromatography (TLC) with hexane and ethyl acetate as the solvent system .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-amino-4-oxo-6-methylpyrimidine, while reduction can produce 2,4-diamino-6-methylpyrimidine .

Scientific Research Applications

2-Amino-4-hydroxy-6-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methyl-4-pyrimidinol
  • 4-Methylisocytosine
  • 6-Methylisocytosine
  • 2-Amino-4-oxo-6-methylpyrimidine

Uniqueness

Compared to similar compounds, 2-Amino-4-hydroxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxy, and methyl groups allows for versatile reactivity and a broad range of applications .

Properties

IUPAC Name

2-amino-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXIPEYKZKIAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192847
Record name 2-Amino-6-methylpyrimidin-4-ol
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Molecular Weight

125.13 g/mol
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CAS No.

3977-29-5
Record name 2-Amino-4-hydroxy-6-methylpyrimidine
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Synthesis routes and methods I

Procedure details

Dry ethanol (600 mL), 91.89 g of guanidine carbonate, and 146.1 g of ethyl acetoacetate were added to a 1 L flask. The reaction solution was gradually heated to reflux temperature and stirred overnight. Ethanol (300 mL) was evaporated, and the reaction mixture was heated under reflux for two hours. After the reaction mixture was cooled, 300 mL of hexane was added. The resulting precipitate was filtered, washed and dried. 119.3 g of 6-methyl-iso cytosine was obtained.
Quantity
91.89 g
Type
reactant
Reaction Step One
Quantity
146.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Guanidine hydrochloride (IIIc) (10 g, 0.1 mol) was added to 1 M ethanolic sodium ethoxide (100 ml) and the mixture was stirred for 10 minutes at room temperature. Sodium chloride was removed from the mixture by filtration, and the filtrate was condensed to a syrup in vacuo below 35°. To the residue was added 1,3,6-trimethyluracil (800 mg, 0.005 mol) and the mixture was heated at ~90° for 6 hours under nitrogen. The reaction mixture was dissolved in water (20 ml) and the solution added to a column of Amberlite IRC-50 (H+) (30×3 cm diameter) and the column was washed with water. The uv absorbing fractions were collected and evaporated to dryness in vacuo. The solid residue was recrystallized from water to give 6-methylisocytosine (IIb, R1 =H, R2 =methyl) (320 mg, mp 290°-292° dec.). The uv and ir characteristics were identical with those of an authentic sample of 6 -methylisocytosine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a 1 liter flask 600 ml of dried Ethanol and 91.89 g (0.51 mol) of Guanidine Carbonate and 146.1 g (1.11 mol) of ethyl acetoacetate were added. The reaction solution was gradually heated to reflux temperature and stirred overnight. 300 ml of Ethanol was evaporated and reaction solution was heated under reflux for two hours. After cooling, 300 ml of Hexane was added. Deposit was filtered, washed and dried. 119.3 g of 6-methylisocytosine was obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
91.89 g
Type
reactant
Reaction Step One
Quantity
146.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-hydroxy-6-methylpyrimidine
Reactant of Route 2
2-Amino-4-hydroxy-6-methylpyrimidine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Amino-4-hydroxy-6-methylpyrimidine

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